molecular formula C26H31N5OS B2399156 2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-89-3

2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2399156
CAS RN: 886911-89-3
M. Wt: 461.63
InChI Key: CJJGGKDETWBNQW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazol ring, a phenylpiperazin group, and an isopropylphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thiazolo[3,2-b][1,2,4]triazol ring, followed by the addition of the phenylpiperazin and isopropylphenyl groups. The exact synthesis process would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolo[3,2-b][1,2,4]triazol ring suggests that the compound could have a planar structure, while the phenylpiperazin and isopropylphenyl groups could add steric bulk .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The thiazolo[3,2-b][1,2,4]triazol ring might be reactive towards electrophiles, while the phenylpiperazin and isopropylphenyl groups could potentially undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the thiazolo[3,2-b][1,2,4]triazol ring could confer stability, while the phenylpiperazin and isopropylphenyl groups could affect its solubility .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Applications

Compounds within the thiazolo[3,2-b][1,2,4]triazole class have been synthesized and evaluated for their antimicrobial properties. For instance, a study detailed the synthesis of a series of fused 1,2,4-triazoles exhibiting interesting antibacterial and antifungal activities, suggesting the potential for these compounds in antimicrobial drug development (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Antioxidant and Organ Protective Properties

Research on thiazolo[3,2-b]-1,2,4-triazole derivatives has revealed their ability to ameliorate ethanol-induced oxidative stress in mouse brain and liver, highlighting their antioxidant and potential organ-protective effects (Aktay, Tozkoparan, & Ertan, 2005).

Anti-inflammatory and Analgesic Properties

Another area of research has focused on the anti-inflammatory and analgesic effects of thiazolo[3,2-b]-1,2,4-triazole compounds, with some derivatives showing significant activity in these regards. This suggests a potential for the development of new pain management and anti-inflammatory therapies (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Given its complex structure, it could potentially interact with multiple targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

2-ethyl-5-[(4-phenylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5OS/c1-4-22-27-26-31(28-22)25(32)24(33-26)23(20-12-10-19(11-13-20)18(2)3)30-16-14-29(15-17-30)21-8-6-5-7-9-21/h5-13,18,23,32H,4,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJGGKDETWBNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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